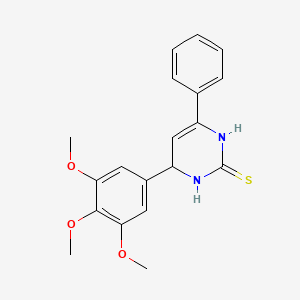![molecular formula C19H18BrN3O3S B11623677 (2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623677.png)
(2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with bromophenyl and methoxyphenyl groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiazinane ring through a cyclization reaction involving a thiol and an amine. The bromophenyl and methoxyphenyl groups are then introduced through substitution reactions. The final step involves the formation of the imino group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies.
Medicine: The compound may serve as a lead compound for the development of new drugs, particularly if it exhibits promising biological activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide depends on its specific biological target. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting the synthesis of bacterial cell walls or by disrupting bacterial membranes. If the compound has anticancer properties, it may act by inducing apoptosis in cancer cells or by inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide include other thiazinane derivatives with different substituents, such as:
- (2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the bromophenyl group may enhance the compound’s ability to interact with biological targets, while the methoxyphenyl group may influence its solubility and stability.
Properties
Molecular Formula |
C19H18BrN3O3S |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)imino-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H18BrN3O3S/c1-23-17(24)11-16(18(25)21-13-7-9-15(26-2)10-8-13)27-19(23)22-14-5-3-12(20)4-6-14/h3-10,16H,11H2,1-2H3,(H,21,25) |
InChI Key |
QIFHITKXHRABBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623595.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11623597.png)
![Ethyl 4-methyl-2-[2-(2-methylphenoxy)acetamido]-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11623601.png)

![3-(4-ethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623623.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623629.png)
![2-({5-Propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11623632.png)
![Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11623635.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623656.png)
![2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide](/img/structure/B11623660.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B11623668.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623672.png)
![Ethyl 5-acetyl-2-[(1-{[(4-chlorophenyl)carbonyl]amino}-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11623682.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11623688.png)
